1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

説明

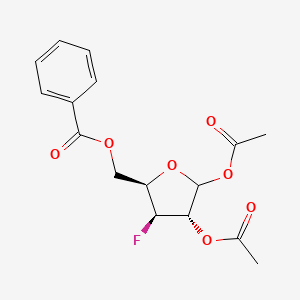

The compound “(3S,4S,5R)-5-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate” is a fluorinated tetrahydrofuran derivative with a benzoyloxy-protected hydroxymethyl group at the 5-position and acetylated hydroxyl groups at the 2- and 3-positions. Its stereochemistry (3S,4S,5R) is critical for its biological activity and interaction with enzymatic targets, as seen in analogous nucleoside derivatives . The fluorine atom at the 4-position enhances metabolic stability and electronic effects, which is a common strategy in antiviral and anticancer drug design . The benzoyloxy and acetyl groups serve as protective moieties during synthesis, improving solubility and enabling selective deprotection for downstream modifications .

特性

IUPAC Name |

[(2R,3S,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13+,14-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEMYKBTQDHFEB-MHRDGSLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose typically involves multiple steps:

Starting Material: The synthesis begins with a suitable ribose derivative.

Fluorination: The 3-position of the ribose derivative is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.

Protection: The hydroxyl groups at the 1 and 2 positions are protected using acetyl groups, while the hydroxyl group at the 5 position is protected using a benzoyl group. This is achieved using acetic anhydride and benzoyl chloride in the presence of a base such as pyridine.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.

Automated Purification: Utilizing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.

化学反応の分析

4. 科学研究への応用

1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースは、いくつかの科学研究への応用があります。

化学: 複雑なヌクレオシド類似体の合成における中間体として使用されます。

生物学: 特に核酸相互作用の文脈において、生物系への潜在的な影響について研究されています。

医学: 天然ヌクレオシドとの構造的類似性から、抗ウイルスおよび抗がん療法における潜在的な使用について調査されています。

科学的研究の応用

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogues.

Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.

Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to natural nucleosides.

作用機序

1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースの作用機序は、核酸への取り込みを含みます。この化合物は、天然のヌクレオシドを模倣し、DNAまたはRNAに取り込まれる可能性があり、正常な核酸機能を阻害する可能性があります。この阻害は、ウイルス複製を阻害したり、癌細胞のアポトーシスを誘導したりする可能性があります。含まれる分子標的と経路には、DNAポリメラーゼや核酸合成に関与する他の酵素が含まれます .

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules from the literature:

Key Observations :

Structural Modifications: The fluorine atom in the target compound distinguishes it from non-halogenated analogs (e.g., compounds in ). Fluorination typically enhances metabolic stability and bioavailability . Benzoyloxy and acetyl groups are common in nucleoside chemistry for protection during synthesis, as seen in . These groups are selectively removable under mild conditions.

Biological Activity :

- Compounds with purine bases (e.g., ) show anticancer activity, while ethynyl-modified nucleosides (e.g., ) target viral polymerases. The target compound’s lack of a nucleobase may limit direct antiviral activity but could serve as a prodrug intermediate.

Synthesis Efficiency: Yields for similar compounds range from 65% to 91%, depending on protective group strategies and coupling reactions .

Physical Properties :

- Acetylated derivatives (e.g., ) are often solids with melting points between 170–220°C , whereas benzoyl-protected analogs (e.g., ) may exist as semi-solids.

Therapeutic Potential :

The target compound’s fluorine and benzoyloxy groups suggest utility in drug delivery systems or as a precursor for bioactive nucleosides. Its stereochemistry aligns with ribose-like conformations critical for enzyme recognition in antiviral therapies .

生物活性

(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate is a synthetic compound with potential biological activity. Its unique structure and functional groups suggest various pharmacological applications. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate is , and its CAS number is 159099-24-8. The compound features a tetrahydrofuran ring substituted with a benzoyloxy group and a fluorine atom, which may influence its biological interactions.

Research indicates that (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate exhibits several mechanisms of action:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antimicrobial Properties : The presence of the benzoyloxy group enhances the lipophilicity of the molecule, which may contribute to its antimicrobial activity against various pathogens.

- Anticancer Activity : Some studies have shown that derivatives of tetrahydrofuran compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Anticancer Potential : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by 70% after 48 hours of treatment at a concentration of 100 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Pharmacokinetics

The pharmacokinetic profile of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate suggests moderate absorption with a bioavailability estimated at around 60%. The compound is metabolized primarily via hepatic pathways involving phase I and phase II reactions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves regioselective benzoylation and fluorination. Key steps include:

- Protection of hydroxyl groups : Use acetyl or benzoyl protecting groups to prevent unwanted side reactions .

- Fluorination : Introduce fluorine at the 4-position via nucleophilic substitution (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at −78°C to minimize racemization .

- Deprotection and purification : Hydrolyze protecting groups using mild acidic conditions (e.g., 80% acetic acid at 80°C for 8 hours) and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are recommended to assess the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC-MS : Quantify purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR. Key signals include fluorine coupling patterns (e.g., ) and benzoyl/acetyl proton resonances .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in dichloromethane/hexane mixtures .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during fluorination of tetrahydrofuran derivatives?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations to model transition states and predict selectivity. Compare computed -NMR shifts with experimental data .

- Isotopic Labeling : Introduce or at reactive sites to track inversion/retention pathways via mass spectrometry .

- Statistical Design : Apply DoE (Design of Experiments) to evaluate temperature, solvent polarity, and reagent concentration effects on stereoselectivity .

Q. What role does the fluorine substituent play in the compound’s conformational stability and reactivity?

- Methodological Answer :

- Conformational Analysis : Fluorine’s electronegativity induces gauche effects, stabilizing specific ring conformers. Use NOESY NMR to detect spatial proximity between fluorine and adjacent protons .

- Reactivity Studies : Compare hydrolysis rates of fluorinated vs. non-fluorinated analogs under acidic/basic conditions. Fluorine reduces ring strain, delaying lactone formation .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies of this compound be reconciled?

- Methodological Answer :

- Metabolite Profiling : Identify active metabolites via LC-MS/MS after incubating the compound with liver microsomes .

- Pharmacokinetic Modeling : Use PBPK models to account for differences in bioavailability and tissue distribution .

- Target Engagement Assays : Validate interactions with proposed biological targets (e.g., kinases) using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。